(2R)-2-Quinolin-5-ylpropan-1-amine
Description
(2R)-2-Quinolin-5-ylpropan-1-amine is a chiral amine derivative featuring a quinoline moiety substituted at the 5-position and a propan-1-amine backbone in the R-configuration. Quinoline-based compounds are pharmacologically significant due to their aromatic heterocyclic structure, which enables interactions with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects.
Properties
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYAQVIKSUEJL-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C=CC=NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-5-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of quinoline derivatives.
Chiral Amine Introduction:
Reaction Conditions: Common reagents used in the synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Quinolin-5-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and physical properties.
Scientific Research Applications
(2R)-2-Quinolin-5-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and infectious diseases.
Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Isoquinoline () is a positional isomer of quinoline, which may alter electronic properties and binding interactions.
Substituent Position: Quinolin-5-yl substitution (target compound) vs. quinolin-3-yl () may influence spatial orientation in biological targets. For example, D3 receptor ligands in prioritize 3-yl substitution for optimal activity, suggesting 5-yl derivatives like the target compound could exhibit distinct selectivity .
In contrast, ’s derivatives require multi-step amidation and displacement , while ’s isoquinoline derivative relies on Pd-catalyzed cross-coupling .
Functional and QSAR Insights
- Antibacterial Activity (Pyridin-2-amine derivatives): highlights the role of Log P (lipophilicity) and SMR (steric) parameters in antibacterial efficacy.
- D3 Ligand Activity (Quinolin-3-amine derivatives): ’s compounds show activity as D3 ligands, but substituent position (3-yl vs. 5-yl) and stereochemistry (R-configuration) in the target compound could modulate receptor affinity .
- Synthetic Efficiency: ’s isoquinoline derivative achieved 92% LCAP purity via optimized cross-coupling, suggesting that similar methods could improve yields for quinoline analogs if applied .
Stereochemical Considerations
This stereochemical specificity could enhance therapeutic precision but necessitates rigorous resolution techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
